molecular formula C10H11Br2NO B1293971 2-bromo-N-(4-bromophenyl)butanamide CAS No. 899710-09-9

2-bromo-N-(4-bromophenyl)butanamide

Cat. No. B1293971
M. Wt: 321.01 g/mol
InChI Key: YHVVEKDVZHTVBG-UHFFFAOYSA-N
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Description

The compound 2-bromo-N-(4-bromophenyl)butanamide is a brominated butanamide derivative. Butanamides are a class of compounds known for their diverse biological activities, and the introduction of bromine atoms can significantly alter their chemical and physical properties, potentially leading to various applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of brominated butanamide derivatives typically involves the reaction of appropriate anilines with acid chlorides in an aqueous basic medium to yield electrophilic butanamide intermediates. These intermediates can then be further reacted with various nucleophiles to obtain the desired butanamide derivatives. For example, in the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, 4-chlorobutanoyl chloride is reacted with substituted anilines to form 4-chloro-N-(substituted-phenyl)butanamides, which are then coupled with 1-[(E)-3-phenyl-2-propenyl]piperazine to achieve the target compounds .

Molecular Structure Analysis

The molecular structure of brominated butanamide derivatives can be elucidated using various spectroscopic techniques such as NMR, FT-IR, and mass spectrometry. For instance, the molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was determined using NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction, revealing that it belongs to the monoclinic system with specific cell parameters .

Chemical Reactions Analysis

Brominated butanamide derivatives can participate in various chemical reactions due to the presence of reactive bromine atoms. These bromine atoms can act as good leaving groups in nucleophilic substitution reactions, making these compounds suitable for further functionalization. For example, they can be used as initiators in atom transfer radical polymerization (ATRP), a type of controlled radical polymerization that allows for the synthesis of polymers with well-defined architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated butanamide derivatives are influenced by their molecular structure. The presence of bromine atoms increases the molecular weight and can affect the compound's boiling and melting points. The lipophilicity of the molecule is also affected, which can influence its biological activity. For instance, the synthesized N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives were screened for their lipoxygenase inhibitory activity, showing moderately good activities . This suggests that the introduction of bromine atoms into the butanamide scaffold can lead to compounds with potential pharmacological applications.

Scientific Research Applications

Chemical Behavior and Kinetics

A study by Sedlák et al. (2002) explored the chemical behavior of substituted 4-chloro-N-phenylbutanamides, which are structurally related to 2-bromo-N-(4-bromophenyl)butanamide. The research focused on their transformation in aqueous solutions, leading to derivatives of sodium 4-amino-N-phenylbutanoates. This study is significant for understanding the kinetics and mechanism of formation and decomposition of such compounds in basic mediums (Sedlák et al., 2002).

Applications in Drug Design

Vulpetti et al. (2006) conducted research on N-(5-Bromo-1,3-thiazol-2-yl)butanamide, a compound similar to 2-bromo-N-(4-bromophenyl)butanamide, in the context of drug design. Their work involved structure-based drug design leading to the discovery of potent and selective CDK2 inhibitors, highlighting the potential of such compounds in pharmaceutical applications (Vulpetti et al., 2006).

Molecular Electronics

Stuhr-Hansen et al. (2005) utilized aryl bromides like 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene, related to 2-bromo-N-(4-bromophenyl)butanamide, as precursors for molecular wires in electronics. These compounds were used in efficient synthetic transformations for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, showcasing their utility in the field of molecular electronics (Stuhr-Hansen et al., 2005).

Safety And Hazards

While specific safety data for “2-bromo-N-(4-bromophenyl)butanamide” is not available, similar compounds can pose hazards. They may cause skin and eye irritation, and inhalation or ingestion can be harmful .

properties

IUPAC Name

2-bromo-N-(4-bromophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO/c1-2-9(12)10(14)13-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVVEKDVZHTVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4-bromophenyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Lv, W Pu, X Zhu, T Zhao, F Lin - Advanced Synthesis & …, 2018 - Wiley Online Library
A copper‐catalyzed C(sp)−C(sp 3 ) cross‐coupling of terminal alkynes with readily available secondary α‐haloamides for the efficient synthesis of 2,3‐allenamides is realized. The …
Number of citations: 7 onlinelibrary.wiley.com

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